5,6-dimethoxy-7-nitro-2-benzofuran-1(3H)-one
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Overview
Description
5,6-Dimethoxy-7-nitro-2-benzofuran-1(3H)-one is a synthetic organic compound belonging to the benzofuran family
Scientific Research Applications
5,6-Dimethoxy-7-nitro-2-benzofuran-1(3H)-one may have applications in several fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its structural similarity to other bioactive benzofurans.
Industry: May be used in the development of dyes, pigments, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethoxy-7-nitro-2-benzofuran-1(3H)-one typically involves the nitration of a benzofuran derivative followed by methoxylation. The reaction conditions may include the use of nitric acid and sulfuric acid for nitration, and methanol or dimethyl sulfate for methoxylation.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzofuran derivatives.
Mechanism of Action
The mechanism of action of 5,6-dimethoxy-7-nitro-2-benzofuran-1(3H)-one would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethoxy-2-benzofuran-1(3H)-one: Lacks the nitro group, potentially altering its biological activity.
7-Nitro-2-benzofuran-1(3H)-one: Lacks the methoxy groups, which may affect its solubility and reactivity.
5,6-Dimethoxy-2-benzofuran-1(3H)-one: Similar structure but different substitution pattern, leading to different chemical and biological properties.
Uniqueness
The presence of both methoxy and nitro groups in 5,6-dimethoxy-7-nitro-2-benzofuran-1(3H)-one makes it unique, as these functional groups can significantly influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
5,6-dimethoxy-7-nitro-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6/c1-15-6-3-5-4-17-10(12)7(5)8(11(13)14)9(6)16-2/h3H,4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMDOSYVVCGMCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)COC2=O)[N+](=O)[O-])OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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